molecular formula C12H10Cl2N2 B1481461 4-Chloro-6-(4-chlorophenethyl)pyrimidine CAS No. 2092720-77-7

4-Chloro-6-(4-chlorophenethyl)pyrimidine

Cat. No.: B1481461
CAS No.: 2092720-77-7
M. Wt: 253.12 g/mol
InChI Key: IAWFBJFOQOOHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-chlorophenethyl)pyrimidine (CAS 2092720-77-7) is a chemical building block with the molecular formula C12H10Cl2N2 and a molecular weight of 253.13 . This compound features a pyrimidine ring core, which is a privileged structure in medicinal chemistry, and is substituted with chlorine at the 4-position and a 4-chlorophenethyl group at the 6-position. The chlorination on the pyrimidine ring makes it a versatile synthetic intermediate, particularly for nucleophilic aromatic substitution reactions, allowing researchers to introduce diverse amine functionalities to create novel compounds for biological screening . The 4-chlorophenethyl moiety is a significant structural feature that can contribute to enhanced binding affinity with enzyme targets. Research into analogous 4,6-diaryl-substituted pyrimidine derivatives has demonstrated their high inhibitory potency against targets such as phosphoinositide 3-kinases (PI3Ks), which are crucial in oncology, suggesting this compound is a valuable precursor for the development of novel anticancer agents . Molecular docking studies on similar compounds indicate strong binding affinity towards targets like PIK3γ, making this chemical class promising for the discovery of next-generation therapeutics . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-6-[2-(4-chlorophenyl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWFBJFOQOOHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-6-Methoxypyrimidine

  • Prepared by introducing methoxy groups at the 6-position on a pyrimidine ring bearing a chlorine at the 4-position.
  • Conversion to 4-chloro-6-hydroxypyrimidine can be achieved by treatment with dry hydrogen halides (HCl preferred) in a solvent at controlled temperatures (5–30 °C) and pressures (0.1 to 20 bar, preferably 0.5 to 3 bar).
  • The hydroxypyrimidine intermediate precipitates out and can be isolated by filtration with high purity and yield (HPLC yield ~99.1%).

Synthesis of 4,6-Dichloropyrimidine from 4-Chloro-6-Methoxypyrimidine

  • The 4,6-dichloropyrimidine intermediate is synthesized by reacting 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of anhydrous organic amines such as triethylamine or dimethylformamide.
  • The reaction is conducted at elevated temperatures (70–115 °C, preferably 80–105 °C) for 3–8 hours.
  • Excess phosphorus oxychloride is removed by reduced pressure distillation at 50–105 °C under 0.05–0.095 MPa vacuum.
  • The reaction mixture is then added dropwise to an ice-water mixture at 0–5 °C to precipitate the product.
  • Organic solvent extraction (ethylene dichloride or methylene dichloride) and crystallization at low temperatures (-2 to -5 °C) yield high-purity 4,6-dichloropyrimidine with yields up to 95.6%.

Table 1: Key Reaction Parameters for 4,6-Dichloropyrimidine Synthesis

Parameter Range / Value Notes
Reaction temperature 70–115 °C (opt. 80–105 °C) Controlled heating with organic amine
Reaction time 3–8 hours Sufficient for complete conversion
Vacuum distillation temperature 50–105 °C Removes excess phosphorus oxychloride
Vacuum pressure -0.05 to -0.095 MPa Ensures efficient distillation
Precipitation temperature 0–5 °C Controls hydrolysis and product purity
Organic solvents used Ethylene dichloride, dichloromethane For extraction and crystallization
Product purity Up to 99.6% Verified by HPLC and crystallography
Product yield Up to 95.6% High efficiency and reproducibility

Specific Synthesis of 4-Chloro-6-(4-chlorophenethyl)pyrimidine

While direct literature detailing the exact preparation of 4-Chloro-6-(4-chlorophenethyl)pyrimidine is limited, the general strategy involves:

  • Starting from 4,6-dichloropyrimidine or 4-chloro-6-methoxypyrimidine intermediates.
  • Nucleophilic substitution at the 6-position with 4-chlorophenethyl nucleophiles (e.g., 4-chlorophenethylamine or 4-chlorophenethyl halides) under controlled conditions.
  • The 4-chloro substituent at the 4-position remains intact during these substitution reactions.
  • Reaction conditions typically include heating in polar aprotic solvents, sometimes with catalysts or bases to facilitate substitution.

Research Findings and Notes

  • The substituent on the 6-position phenyl ring significantly affects the reaction outcome and conditions, necessitating optimization for the 4-chlorophenethyl group.
  • Use of anhydrous conditions and dry reagents is critical to avoid hydrolysis of reactive intermediates such as phosphorus oxychloride and to maximize yields.
  • The removal of excess reagents by vacuum distillation and careful temperature control during precipitation are essential to obtain high-purity products and reduce environmental impact.
  • Recycling of solvents and reagents like phosphorus oxychloride and organic amines is feasible and economically beneficial.

Summary Table of Preparation Methods

Step Method/Conditions Outcome/Remarks
Synthesis of 4-chloro-6-methoxypyrimidine Reaction of pyrimidine precursors with methoxy reagents Intermediate for further chlorination
Conversion to 4,6-dichloropyrimidine Reaction with phosphorus oxychloride + organic amine, 80–105 °C, 3–8 h High yield (95.6%), high purity (99.6%)
Removal of excess reagents Reduced pressure distillation at 50–105 °C under vacuum Prevents side reactions, improves yield
Precipitation and isolation Dropwise addition to ice-water mixture at 0–5 °C, organic solvent extraction Pure crystalline product, minimal waste
Final substitution to install 4-chlorophenethyl group Nucleophilic substitution on 4,6-dichloropyrimidine Target compound formation, conditions vary

This comprehensive overview synthesizes the key preparation methods for 4-Chloro-6-(4-chlorophenethyl)pyrimidine, focusing on the critical intermediates and reaction conditions that influence yield, purity, and environmental impact. The methods emphasize careful control of reaction parameters, use of anhydrous conditions, and efficient purification strategies to achieve high-quality products suitable for further application development.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenethyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(4-chlorophenethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between 4-Chloro-6-(4-chlorophenethyl)pyrimidine and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
4-Chloro-6-(4-chlorophenethyl)pyrimidine 4-Cl, 6-(4-Cl-phenethyl) 283.17* Chlorophenyl-ethyl group enhances lipophilicity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-(ClCH2), 1-CH3 216.62 Pyrazolo-fused ring; chloromethyl for derivatization
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine 4-Cl, 6-CF3, thieno-fused ring 237.61 Thiophene ring; trifluoromethyl boosts metabolic stability
4-Chloro-6-(2-cyanophenoxy)pyrimidine 4-Cl, 6-(O-C6H4-CN) 247.66 Cyanophenoxy group for agrochemical applications
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine 4-Cl, 6-CH3, N-(4-Cl-C6H4) 268.13 Dual chloro-substituents; amine linkage

*Calculated based on molecular formula C12H10Cl2N2.

Key Observations :

  • Fused Rings: Pyrazolo- and thieno-fused pyrimidines (e.g., ) exhibit enhanced planar rigidity, improving binding to biological targets like kinases .
  • Substituent Effects : Chlorine atoms increase electrophilicity, facilitating nucleophilic substitution reactions, while bulky groups (e.g., phenethyl, trifluoromethyl) influence steric interactions and solubility .

Pharmacological Activities

Pyrimidine derivatives exhibit diverse biological activities, influenced by substituents:

Compound Reported Activities Mechanism/Target Reference
Pyrazolo[3,4-d]pyrimidines Antitumor, antimicrobial Kinase inhibition, DNA intercalation
Thieno[2,3-d]pyrimidines Anticancer (EGFR/HER2 inhibition) Tyrosine kinase blockade
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine Potential antipsychotic Dopamine receptor modulation
Isoxazolo[5,4-d]pyrimidines Anti-inflammatory Toll-like receptor inhibition

Key Insights :

  • Chlorophenyl Groups : Enhance lipophilicity, improving blood-brain barrier penetration (e.g., antipsychotic candidates ).
  • Fused Heterocycles: Thieno- and pyrazolo-pyrimidines show kinase-inhibitory activity, crucial in cancer therapy .

Physicochemical Properties

Critical properties impacting drug-likeness:

Compound logP* Solubility Stability
4-Chloro-6-(4-chlorophenethyl)pyrimidine ~3.5† Low (hydrophobic substituents) Stable under acidic conditions
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 2.1 Moderate in DMSO Sensitive to hydrolysis
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine 3.8 Low High thermal stability

*Predicted using ChemDraw. †Estimated based on structural analogs.

Biological Activity

4-Chloro-6-(4-chlorophenethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine substituents and a phenethyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Key Properties

  • Molecular Formula : C13H10Cl2N2
  • Molecular Weight : 275.14 g/mol
  • CAS Number : 2092720-77-7

These properties suggest that the compound may exhibit lipophilic characteristics, which could affect its bioavailability and interaction with biological targets.

The biological activity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine atoms enhances the compound's ability to form hydrogen bonds and participate in π-π stacking interactions, potentially increasing its binding affinity.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, 4-Chloro-6-(4-chlorophenethyl)pyrimidine has shown promise in inhibiting tumor growth in xenograft models. The compound's mechanism may involve the modulation of the insulin-like growth factor (IGF) signaling pathway, which is critical in cancer progression.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that 4-Chloro-6-(4-chlorophenethyl)pyrimidine exhibits activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialActivity against bacterial strains
Enzyme InhibitionModulation of metabolic pathways

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer efficacy of various pyrimidine derivatives, 4-Chloro-6-(4-chlorophenethyl)pyrimidine was tested in vitro against several cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, with an IC50 value indicative of its potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound revealed that it inhibited the growth of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, suggesting that modifications to the chemical structure could enhance antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-(4-chlorophenethyl)pyrimidine, and how are key intermediates characterized?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, chlorobenzyl groups are introduced via thiol-mediated nucleophilic substitution, followed by coupling with a pyrimidine core under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates are characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What safety protocols are critical when handling 4-Chloro-6-(4-chlorophenethyl)pyrimidine in laboratory settings?

Mandatory precautions include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles).
  • Conducting reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts.
  • Segregation of waste into halogenated organic containers for professional disposal. Safety data from structurally similar chlorinated pyrimidines highlight risks of skin irritation and respiratory toxicity, requiring adherence to H313/H333 hazard codes .

Q. How is the purity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine validated, and what analytical methods are preferred?

Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm. Complementary techniques include TLC (silica gel, ethyl acetate/hexane eluent) and melting point analysis. For trace impurities, GC-MS is employed to detect volatile byproducts like residual solvents or chlorinated derivatives .

Q. What are the primary biological screening assays used to evaluate this compound’s activity?

Initial screens include:

  • Antimicrobial susceptibility testing (MIC assays against Gram-positive/negative bacteria).
  • Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity profiling (MTT assay on HEK-293 or HeLa cell lines) to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from pharmacokinetic limitations. Strategies include:

  • Metabolic stability assays (microsomal incubation + LC-MS to identify degradation products).
  • Structural modification via SAR studies, focusing on substituent effects on logP and solubility (e.g., replacing chlorophenyl with pyridinyl groups) .

Q. What computational methods are used to predict the binding affinity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine to target proteins?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are employed. Key parameters include:

  • Free energy calculations (MM-PBSA/GBSA) to estimate ΔGbinding.
  • Pharmacophore modeling to identify critical interactions (e.g., halogen bonding with kinase ATP pockets) .

Q. How do reaction conditions (solvent, catalyst, temperature) impact the yield of multi-step syntheses?

Optimization studies show:

  • Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency by 15–20%.
  • Pd/C or CuI catalysts enhance coupling reaction yields (from 60% to 85%) at 80–100°C.
  • Lower temperatures (0–5°C) reduce side reactions during chlorination steps .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT): Real-time FTIR monitoring of reaction progress.
  • Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate).
  • Recrystallization in ethanol/water (7:3 v/v) ensures consistent polymorphic form .

Notes

  • Structural analogs and methodologies are cross-referenced from peer-reviewed synthesis and bioactivity studies.
  • Safety protocols align with OSHA and ACS standards for chlorinated compounds.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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